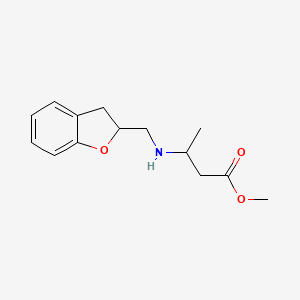![molecular formula C13H17NO3 B7559207 2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
2-[(2-Methylbenzoyl)-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylbenzoyl)-propylamino]acetic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen. Naproxen has been used for over 40 years and is available both over-the-counter and by prescription.
Wirkmechanismus
2-[(2-Methylbenzoyl)-propylamino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-Methylbenzoyl)-propylamino]acetic acid is that it is a well-established drug with a long history of use. This means that there is a large body of literature on its pharmacological effects and safety profile. This compound is also relatively inexpensive and widely available. One limitation of this compound is that it can have off-target effects, particularly at higher doses. For example, this compound has been shown to inhibit the activity of collagenases, which are enzymes that play a role in tissue repair.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-[(2-Methylbenzoyl)-propylamino]acetic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to have anti-inflammatory effects in the brain, and there is some evidence to suggest that it may be able to prevent or slow the progression of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and there is some evidence to suggest that it may be able to enhance the efficacy of chemotherapy. Finally, there is ongoing research into the development of new NSAIDs with improved safety profiles and reduced off-target effects. This compound could serve as a starting point for the development of these new drugs.
Synthesemethoden
2-[(2-Methylbenzoyl)-propylamino]acetic acid can be synthesized through a multi-step process starting with 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthalenecarboxylic acid through a Friedel-Crafts acylation reaction. The resulting acid is then converted to its acid chloride derivative, which is reacted with 2-methylpropylamine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and acute pain. This compound is also being investigated for its potential use in the treatment of Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
2-[(2-methylbenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-8-14(9-12(15)16)13(17)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCXKYIWSBUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)